![molecular formula C15H20N4O B2706087 2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone CAS No. 866009-95-2](/img/structure/B2706087.png)
2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone
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Overview
Description
2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone is a heterocyclic compound with a quinazolinone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone typically involves the cyclization of appropriate anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization with acetic anhydride under reflux conditions . The resulting benzoxazinones are then treated with ammonia to yield the desired quinazolinone derivative .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone N-oxides.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinazolinone core, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted quinazolinones .
Scientific Research Applications
2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects. The compound’s quinazolinone core allows it to bind to various targets, including DNA and proteins, thereby exerting its effects .
Comparison with Similar Compounds
- 2-methyl-4(3H)-quinazolinone
- 3-amino-4(3H)-quinazolinone
- 2,3-disubstituted-4(3H)-quinazolinone
Comparison: Compared to these similar compounds, 2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[1-(4-methylpiperazin-1-yl)ethyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11(19-9-7-18(2)8-10-19)14-16-13-6-4-3-5-12(13)15(20)17-14/h3-6,11H,7-10H2,1-2H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPUDSAKNIYXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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